MFCD32689924
Description
Such compounds are frequently utilized in medicinal chemistry, catalysis, and materials science due to their versatile reactivity and structural tunability .
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-phenylmethoxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3 |
InChI Key |
AXXKODYHGLJTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32689924 typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using a t-butyl groupThe final steps involve esterification reactions to introduce the t-butyl ester and methyl ester groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
MFCD32689924 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
MFCD32689924 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32689924 involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions and transformations are crucial for its biological and chemical activities .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
This section compares MFCD32689924 (inferred properties) with structurally and functionally related compounds, focusing on physicochemical properties, synthetic accessibility, and bioactivity.
Physicochemical Properties
Key parameters such as molecular weight, solubility, lipophilicity (LogP), and polarity (TPSA) are critical for drug-likeness and industrial applications.
Key Observations :
- MFCD13195646 exhibits higher molecular weight and polarity due to its boron and chlorine substituents, which may reduce blood-brain barrier (BBB) penetration compared to simpler brominated analogs like MFCD00003330 .
- Both compounds show moderate solubility, with MFCD00003330 having superior solubility (0.687 mg/ml), likely due to its simpler structure and absence of bulky substituents .
Key Observations :
- MFCD00003330 demonstrates higher synthetic efficiency (98% yield) and greener protocols due to recyclable catalysts, whereas MFCD13195646’s synthesis lacks yield data and uses non-recyclable palladium complexes .
- Hypothetical this compound may require optimization in catalyst selection and solvent systems to balance yield and sustainability.
Key Observations :
Future Research :
- Validate this compound’s bioactivity using in vitro models (e.g., IC₅₀ assays for enzyme inhibition).
- Explore hybrid derivatives combining the low toxicity of MFCD13195646 with the synthetic efficiency of MFCD00003330.
Limitations
- The exact structure of this compound is unconfirmed, necessitating experimental validation.
- Supplementary data from (e.g., chromatographic analyses) could refine solubility and purity assessments but remains inaccessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
